Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis Approaches and Derivative Formation
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate and its derivatives are synthesized through various chemical reactions, involving key compounds and synthons for producing fused polyheterocyclic systems. Bakhite, Al‐Sehemi, and Yamada (2005) detail the preparation of related compounds starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, leading to the formation of tetrahydropyridothienopyrimidine derivatives. Similarly, Youssef et al. (2011) describe the hydrolysis of a related compound followed by cyclization, forming derivatives with significant biocidal properties against bacteria and fungi. Kumar and Mashelker (2007) also highlight the synthesis of novel compounds containing the pyridopyrimidine moiety, which are expected to show hypertensive activity (Bakhite, Al‐Sehemi, & Yamada, 2005); (Youssef, Abbady, Ahmed, & Omar, 2011); (Kumar & Mashelker, 2007).
Spatial Structure and X-ray Diffraction Analysis
Украинец, Гриневич, and Алексеева (2017) developed an effective method to obtain a specific ethyl ester of interest as a basis for synthesizing new potentially bioactive derivatives, and studied its spatial structure using x-ray diffraction analysis (Украинец, Гриневич, & Алексеева, 2017).
Biological Activity and Potential Applications
Antimicrobial Properties
Several studies have explored the antimicrobial properties of derivatives of the compound. Farag, Kheder, and Mabkhot (2008) reported the antimicrobial evaluation of synthesized pyrimidine derivatives, revealing significant biocidal properties. Vlasov, Chernykh, and Osolodchenko (2015) also synthesized derivatives showing moderate antimicrobial properties, with some exhibiting high inhibitory activity against Candida albicans fungi growth (Farag, Kheder, & Mabkhot, 2008); (Vlasov, Chernykh, & Osolodchenko, 2015).
Mechanism of Action
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-prop-2-ynylpyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-4-6-17-11-8(7-15-14(16-11)22-3)10(18)9(12(17)19)13(20)21-5-2/h1,7,18H,5-6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGSZJXCMQLII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC#C)SC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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